2-Bromomelatonin

Übersicht

Beschreibung

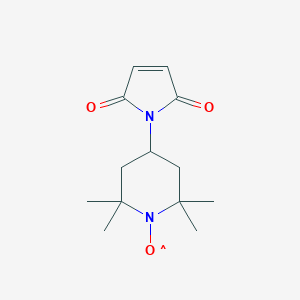

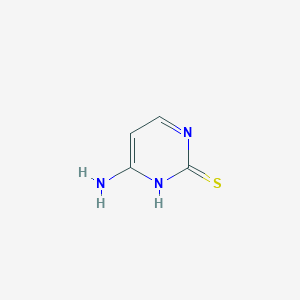

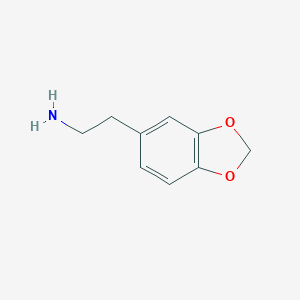

Melatonin,2-Bromo, also known as N-[2-(2-bromo-5-methoxy-1H-indol-3-yl)ethyl]acetamide, is a derivative of melatonin. Melatonin is a hormone primarily produced by the pineal gland in the brain, which regulates sleep-wake cycles. The addition of a bromine atom at the second position of the indole ring in melatonin enhances its binding affinity and potency as an agonist at melatonin receptors .

Wissenschaftliche Forschungsanwendungen

Melatonin,2-Bromo has several scientific research applications:

Chemistry: Used as a reagent in organic synthesis to study substitution reactions.

Biology: Investigated for its role in modulating biological rhythms and its enhanced binding affinity to melatonin receptors.

Medicine: Explored for its potential therapeutic effects in sleep disorders, neuroprotection, and as an antioxidant.

Industry: Potential applications in the development of pharmaceuticals targeting melatonin receptors

Wirkmechanismus

Melatonin,2-Bromo exerts its effects by binding to melatonin receptors, primarily melatonin receptor 1 (MT1) and melatonin receptor 2 (MT2). These receptors are G protein-coupled receptors that regulate various physiological processes, including sleep-wake cycles, mood, and immune function. The binding of Melatonin,2-Bromo to these receptors enhances their activity, leading to increased drowsiness and regulation of circadian rhythms .

Similar Compounds:

Melatonin: The parent compound, which regulates sleep-wake cycles.

2-Iodomelatonin: Another halogenated derivative with similar enhanced binding affinity to melatonin receptors.

Bromobenzoylamide Derivatives: Compounds with bromine substitutions that exhibit anti-inflammatory and antioxidant properties

Uniqueness: Melatonin,2-Bromo is unique due to its specific bromine substitution at the second position of the indole ring, which significantly enhances its binding affinity and potency as a melatonin receptor agonist. This makes it a valuable compound for studying the physiological and pharmacological effects of melatonin derivatives .

Biochemische Analyse

Biochemical Properties

2-Bromomelatonin has shown to interact with melatonin receptors, demonstrating a relative binding affinity about ten times higher than that of melatonin . It behaves as a potent agonist in physiological studies, showing enhanced activity in inhibiting the spontaneous firing activity of cortical neurons .

Cellular Effects

In cellular processes, this compound has shown to have hypnotic and analgesic properties . In Sprague-Dawley rats, it caused a dose-dependent increase in the percent of rats displaying loss of both the righting reflex and the response to tail clamping . It was comparable to propofol in terms of its rapid onset and short duration of hypnosis .

Molecular Mechanism

The molecular mechanism of this compound involves its high affinity for melatonin receptors. It behaves as a potent agonist, showing enhanced activity in inhibiting the spontaneous firing activity of cortical neurons . It also potentiates significantly the inhibitory effect of GABA .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has shown to have rapid onset and short duration of hypnosis, similar to propofol . Unlike propofol, the reduced nocifensive behavior persisted after the animals had regained their righting reflex .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. It is approximately 6-10 times less potent than propofol depending on the end-point used . At high doses, it can exert hypnotic and antinocifensive effects similar to that observed with propofol .

Metabolic Pathways

Melatonin, the parent compound of this compound, is mainly metabolized by the liver enzyme CYP1A2 .

Transport and Distribution

Melatonin, the parent compound, is known to be transported into mitochondria .

Subcellular Localization

Melatonin, the parent compound, is known to be localized in mitochondria .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Melatonin,2-Bromo involves the direct bromination of melatonin. The process typically uses N-bromosuccinimide (NBS) as the brominating agent in anhydrous acetic acid at room temperature under a nitrogen atmosphere. The reaction is followed by flash chromatography to purify the product .

Industrial Production Methods: While specific industrial production methods for Melatonin,2-Bromo are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling brominating agents.

Analyse Chemischer Reaktionen

Types of Reactions: Melatonin,2-Bromo can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles.

Oxidation and Reduction Reactions: The indole ring can participate in oxidation and reduction reactions, although these are less common for this specific compound.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, typically under mild conditions.

Oxidation and Reduction Reactions: Reagents like hydrogen peroxide or sodium borohydride can be used under controlled conditions.

Major Products Formed:

Substitution Reactions: Products include derivatives where the bromine atom is replaced by another functional group.

Oxidation and Reduction Reactions: Products include oxidized or reduced forms of the indole ring.

Eigenschaften

IUPAC Name |

N-[2-(2-bromo-5-methoxy-1H-indol-3-yl)ethyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15BrN2O2/c1-8(17)15-6-5-10-11-7-9(18-2)3-4-12(11)16-13(10)14/h3-4,7,16H,5-6H2,1-2H3,(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNHLXIXCQDGUCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCCC1=C(NC2=C1C=C(C=C2)OC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60162239 | |

| Record name | 2-Bromomelatonin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60162239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

142959-59-9 | |

| Record name | 2-Bromomelatonin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142959599 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Bromomelatonin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60162239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(3S,4R,5S)-5-[(1R)-1,2-dihydroxyethyl]-4-hydroxy-2-oxooxolan-3-yl]acetamide](/img/structure/B14024.png)

![6-amino-N-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]hexanamide](/img/structure/B14039.png)